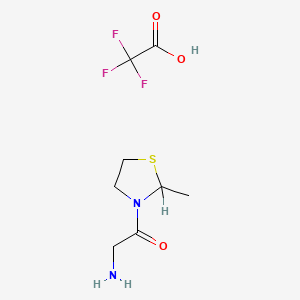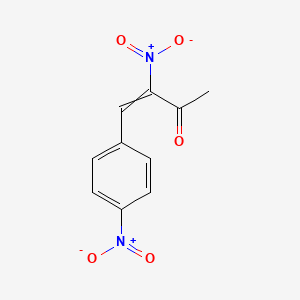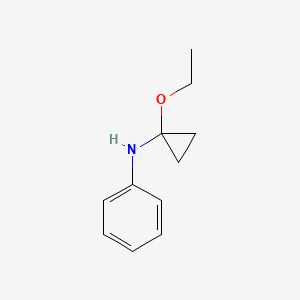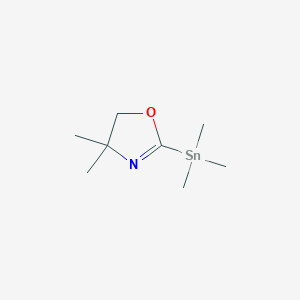
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is an organic compound with a complex structure that includes a carbazole core substituted with dimethylamino and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable carbazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted carbazoles .
Applications De Recherche Scientifique
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Dimethylamine: A secondary amine with various industrial applications.
Uniqueness
3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
| 114414-15-2 | |
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
3-(dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde |
InChI |
InChI=1S/C17H18N2O/c1-10-5-6-11(2)17-15(10)16-12(9-20)14(19(3)4)8-7-13(16)18-17/h5-9,18H,1-4H3 |
Clé InChI |
CJSPBDULVMPVSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC(=C3C=O)N(C)C)NC2=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


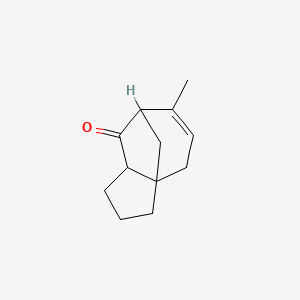

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
